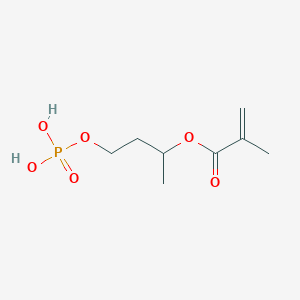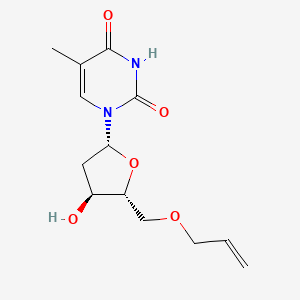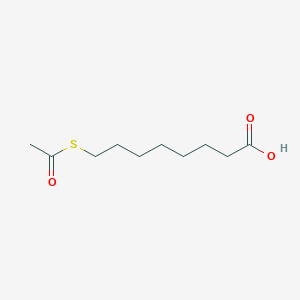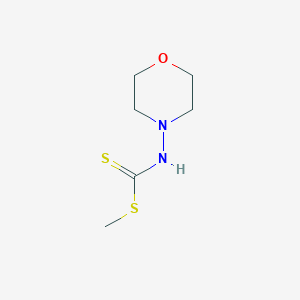![molecular formula C16H22O5 B14227053 Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate CAS No. 825612-49-5](/img/structure/B14227053.png)
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate is an organic compound belonging to the family of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate typically involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavorants due to its aromatic properties
Mécanisme D'action
The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular enzymes and receptors.
Comparaison Avec Des Composés Similaires
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 4-methoxybenzoate: Similar ester structure but lacks the ketone group.
Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with different functional groups.
5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone: A chromone derivative with similar aromatic properties.
Propriétés
Numéro CAS |
825612-49-5 |
|---|---|
Formule moléculaire |
C16H22O5 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate |
InChI |
InChI=1S/C16H22O5/c1-3-21-16(18)11-14(17)5-4-10-20-12-13-6-8-15(19-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
Clé InChI |
KORIDMJWIFYSOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCCOCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)

![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)


